Cas no 54262-83-8 ((2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol)

54262-83-8 structure
Product name:(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol
(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol
- 9-[(2S)-2,3-Dihydroxypropyl]-9H-purine-6-amine
- (2s)-3-(6-amino-9h-purin-9-yl)propane-1,2-diol
- 9-(S)-(2,3-Dihydroxypropyl)adenine
- SCHEMBL936286
- 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (S)-
- 9-(1,2-dihydroxypropyl)adenine
- DTXSID80969282
- BDBM50366323
- 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol
- (S)-9-(2,3-Dihydroxypropyl)adenine
- 54262-83-8
- (2S)-3-(6-aminopurin-9-yl)propane-1,2-diol
- 9-D-(2,3-Dihydroxypropyl)adenine
- BRN 0990757
- (S)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- S-Dihydroxypropyladenine
- DHPA, (S)-DHPA
- CHEMBL494759
- (S)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol
- 5-26-16-00201 (Beilstein Handbook Reference)
- (S)-DHPA
-
- Inchi: InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m0/s1
- InChI Key: GSLQFBVNOFBPRJ-YFKPBYRVSA-N
- SMILES: C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N
Computed Properties
- Exact Mass: 209.09143
- Monoisotopic Mass: 209.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110A^2
- XLogP3: _1.5
Experimental Properties
- Density: 1.3074 (rough estimate)
- Boiling Point: 348.56°C (rough estimate)
- Flash Point: 303.2°C
- Refractive Index: 1.8000 (estimate)
- PSA: 110.08
(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol Related Literature
-
1. C-nucleoside studies. Part 20. Synthesis of some pyrazolo[4,3-d]pyrimidine acyclonucleosides related to (S)-(2,3-dihydroxypropyl)adenine; a direct method for double functionalization of the pyrazole ringJ. Grant Buchanan,Mark Harrison,Richard H. Wightman,Michael R. Harnden J. Chem. Soc. Perkin Trans. 1 1989 925
-
David F. Ewing,Virginie Gla?on,Christophe Len,Grahame Mackenzie New J. Chem. 2005 29 1461
-
3. Index pages
-
4. Intramolecular cyclisation reactions in aliphatic thymidine analogues seriesVinko ?kari?,Zlata Raza,Djurdja ?kari? J. Chem. Soc. Perkin Trans. 1 1982 223
-
5. Nucleosides. Part 6. New chemical modification of the ribosyl moiety in uridines; synthesis of 2,2′-anhydro-1-[5-deoxy-5-(substituted thio)-β-D-arabinofuranosyl]uracil derivatives and their conversion into 3′,5′-epithiopyrimidine nucleosidesKosaku Hirota,Yukio Kitade,Tetsuo Tomishi,Yoshifumi Maki,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1988 2233
54262-83-8 ((2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol) Related Products
- 707-99-3(2-(6-Aminopurin-9-yl)ethanol)
- 2013165-42-7(5-bromo-1-(4,4-difluoro-2-methylbutyl)-1H-1,2,4-triazol-3-amine)
- 1217663-73-4((2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid)
- 1820666-73-6(7-Bromo-1-propyl-1,2,3-benzotriazole-5-carboxylic acid)
- 689264-96-8(4-methyl-N-2-(2-methyl-1H-indol-1-yl)ethyl-3-nitrobenzamide)
- 1546672-36-9(2-chloro-1-(3,5-difluorophenyl)ethan-1-ol)
- 35419-88-6((2S)-2-(aminooxy)propanoic acid)
- 3173-92-0(1H-Benzimidazole-2-carbaldehyde oxime)
- 2044705-38-4(rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis)
- 2548996-01-4(6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine)
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk
